molecular formula C6H6N2O2S B3191041 s-(4-Nitrophenyl)thiohydroxylamine CAS No. 5147-64-8

s-(4-Nitrophenyl)thiohydroxylamine

Cat. No.: B3191041
CAS No.: 5147-64-8
M. Wt: 170.19 g/mol
InChI Key: BKQYUKBIYBVNDJ-UHFFFAOYSA-N
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Description

s-(4-Nitrophenyl)thiohydroxylamine is a sulfur-containing organic compound characterized by a thiohydroxylamine (-S-NH-OH) functional group attached to a 4-nitrophenyl substituent. The "s-" prefix indicates that the 4-nitrophenyl group is directly bonded to the sulfur atom of the thiohydroxylamine moiety. This structure confers unique electronic and steric properties due to the electron-withdrawing nitro group (-NO₂), which enhances the compound's stability and reactivity in chemical reactions .

Properties

CAS No.

5147-64-8

Molecular Formula

C6H6N2O2S

Molecular Weight

170.19 g/mol

IUPAC Name

S-(4-nitrophenyl)thiohydroxylamine

InChI

InChI=1S/C6H6N2O2S/c7-11-6-3-1-5(2-4-6)8(9)10/h1-4H,7H2

InChI Key

BKQYUKBIYBVNDJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1[N+](=O)[O-])SN

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])SN

Other CAS No.

5147-64-8

Origin of Product

United States

Comparison with Similar Compounds

Thymidine-3-thioamine (Natural Thiohydroxylamine Derivative)

Structure : Thymidine-3-thioamine (Compound 4 in ) features a thiohydroxylamine group (-S-NH-OH) attached to a thymidine nucleoside. Its molecular formula is C₁₀H₁₅N₃O₅S , with a β-configuration in the sugar moiety .
Key Differences :

  • Substituent : Unlike s-(4-Nitrophenyl)thiohydroxylamine, thymidine-3-thioamine has a nucleoside (thymidine) instead of a 4-nitrophenyl group.
  • Source : Thymidine-3-thioamine is a natural product isolated from a sponge-derived organism, whereas this compound is presumed synthetic.
  • Reactivity : The electron-donating sugar moiety in thymidine-3-thioamine likely reduces acidity at the thiohydroxylamine group compared to the electron-withdrawing nitro group in this compound.
Property This compound Thymidine-3-thioamine
Molecular Formula Not reported C₁₀H₁₅N₃O₅S
Substituent 4-Nitrophenyl Thymidine nucleoside
Source Synthetic Natural (sponge)
Key Functional Group Thiohydroxylamine (-S-NH-OH) Thiohydroxylamine
Bioactivity Unknown Not tested

2-(4-Nitrophenyl)-benzoxazinone (Polymer Chemistry Analog)

Structure: This compound, used in star polymer synthesis (), contains a 4-nitrophenyl group attached to a benzoxazinone ring. Key Differences:

  • Functionality: Benzoxazinone is a bicyclic lactam, distinct from the thiohydroxylamine group.
Property This compound 2-(4-Nitrophenyl)-benzoxazinone
Functional Group Thiohydroxylamine Benzoxazinone
Application Undetermined Polymer synthesis
Electronic Effect Strong electron-withdrawing (-NO₂) Moderate electron-withdrawing

Substituent Effects and Reactivity

The 4-nitrophenyl group in this compound significantly impacts its properties:

  • Solubility: Polar nitro groups may enhance solubility in aprotic solvents relative to non-polar derivatives.
  • Stability: Electron-withdrawing groups like -NO₂ could reduce susceptibility to oxidative degradation.

Q & A

Basic: What are the recommended synthetic routes and characterization protocols for S-(4-nitrophenyl)thiohydroxylamine?

Answer:
this compound can be synthesized via nucleophilic substitution or condensation reactions. A typical procedure involves reacting 4-nitrothiophenol derivatives with hydroxylamine precursors under controlled pH (e.g., in ethanol-water mixtures at 25°C). Post-synthesis, full characterization is critical:

  • NMR : Assign peaks for aromatic protons (δ 7.5–8.5 ppm for nitroaryl groups) and thiohydroxylamine protons (δ 3.5–5.0 ppm).
  • IR : Confirm S–N and N–O stretches (~1050 cm⁻¹ and ~1350 cm⁻¹, respectively).
  • Microanalysis : Validate elemental composition (C, H, N, S) within ±0.4% of theoretical values.
  • Mass Spectrometry : Identify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
    Refer to standardized protocols for synthesis and characterization in academic settings .

Basic: How can spectroscopic methods resolve structural ambiguities in this compound derivatives?

Answer:
Ambiguities in tautomeric forms or regiochemistry can be addressed by:

  • X-ray Crystallography : Resolve bond lengths (e.g., S–N ≈ 1.685 Å) and dihedral angles (e.g., ~68° between planar groups) to confirm spatial arrangement .
  • 2D NMR (COSY, NOESY) : Correlate proton environments to distinguish between isomers.
  • UV-Vis Spectroscopy : Monitor electronic transitions (e.g., nitro group π→π* at ~400 nm) to assess conjugation effects .

Advanced: Why do reactions of this compound derivatives exhibit nonlinear Brønsted plots with amines?

Answer:
Nonlinear Brønsted plots (e.g., curvature center at pKa ~9.4–9.7) arise from a zwitterionic tetrahedral intermediate. The rate-determining step (RDS) shifts from intermediate breakdown (at low amine basicity) to formation (at high basicity). Methodological insights:

  • Kinetic Isotope Effects : Use deuterated amines to probe hydrogen transfer in the RDS.
  • Computational Modeling : Map energy profiles for intermediate stabilization (e.g., DFT calculations) .

Advanced: How does molecular conformation influence the reactivity of this compound?

Answer:
Crystal structure analyses reveal:

  • Torsional Angles : C–S–N–C torsion angles (e.g., –111.7°) dictate steric accessibility for nucleophilic attack.
  • Planarity : Near-planar nitroaryl and thiohydroxylamine groups enhance resonance stabilization, reducing electrophilicity.
  • Steric Effects : Bulky substituents (e.g., tert-butyl) hinder intermediate formation, altering reaction pathways .
Structural FeatureImpact on ReactivityExample Data
S–N Bond LengthStability of intermediates1.685 Å
Dihedral AngleSteric hindrance68.26°
Planar GroupsResonance stabilization<0.149 Å deviation

Advanced: What biological targets are plausible for this compound derivatives?

Answer:
Thiohydroxylamine scaffolds are implicated in ligand-receptor interactions:

  • Nuclear Receptors : Structural analogs (e.g., diphenyl thiohydroxylamine) cluster in PPARγ and LXRα ligand databases, suggesting potential as modulators .
  • Enzyme Inhibition : Molecular docking studies predict binding to catalytic cysteine residues in kinases or proteases.
  • Methodological Approach :
    • SAR Studies : Modify substituents (e.g., nitro positioning) to optimize binding affinity.
    • In Vitro Assays : Test inhibition of target enzymes (e.g., IC₅₀ determination) .

Advanced: How to address contradictions in reported reaction kinetics for this compound?

Answer:
Discrepancies may stem from solvent effects or intermediate stability. Resolve by:

  • Solvent Screening : Compare rates in aprotic (e.g., DMSO) vs. protic (e.g., ethanol-water) solvents.
  • Eyring Analysis : Calculate ΔH‡ and ΔS‡ to distinguish between mechanistic pathways.
  • Trapping Experiments : Use quench reagents (e.g., McMurry’s protocol) to isolate intermediates .

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